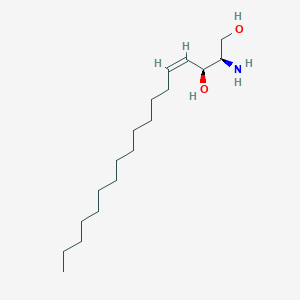

(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol

Description

Contextual Overview of Sphingolipid Diversity and Biological Significance

Sphingolipids are a class of lipids defined by a backbone of a long-chain amino alcohol, known as a sphingoid base. metwarebio.comwikipedia.org This fundamental structure distinguishes them from glycerolipids, which are built upon a glycerol (B35011) backbone. metwarebio.comcreative-proteomics.com The immense diversity of sphingolipids stems from variations in their backbone structure, the fatty acid chain attached to it, and the head group linked to the primary hydroxyl group. researchgate.netnumberanalytics.com This structural heterogeneity allows them to participate in a vast array of cellular functions. numberanalytics.com

Sphingolipids are categorized into several major classes based on their complexity and head groups. creative-proteomics.com The simplest forms are the sphingoid bases themselves and ceramides (B1148491), which consist of a sphingoid base linked to a fatty acid via an amide bond. metwarebio.com More complex sphingolipids are formed by adding head groups to the C1-hydroxyl of ceramide. These include:

Sphingomyelins: Contain a phosphocholine (B91661) or phosphoethanolamine head group. creative-proteomics.com

Glycosphingolipids (GSLs): Feature carbohydrate moieties. These are further divided into neutral GSLs (cerebrosides) and acidic GSLs (gangliosides), which contain sialic acid residues. creative-proteomics.comnih.gov

The foundational sphingoid bases themselves exhibit structural variations. The most common backbones in mammals are sphingosine (B13886) and its saturated counterpart, sphinganine (B43673) (dihydrosphingosine). wikipedia.org In plants and fungi, phytosphingosine, which contains an additional hydroxyl group, is more prevalent. mdpi.com

Table 1: Classification of Major Sphingolipid Types

| Class | Backbone Component | Attached Group(s) | Example |

| Sphingoid Base | Long-chain amino alcohol | - | Sphingosine |

| Ceramide | Sphingoid base | Fatty acid (amide-linked) | N-Palmitoylsphingosine |

| Sphingomyelin (B164518) | Ceramide | Phosphocholine | - |

| Cerebroside | Ceramide | Single sugar (e.g., glucose, galactose) | Glucosylceramide |

| Ganglioside | Ceramide | Complex oligosaccharide with sialic acid | GM3 |

| Sphingoid Base Phosphate | Sphingoid base | Phosphate group | Sphingosine-1-phosphate |

Sphingolipids are integral to maintaining cellular health and function. Constituting 10-20% of total cellular lipids, they are essential structural components of cell membranes, particularly enriched in the plasma membrane. wikipedia.orgnih.gov They contribute to the mechanical stability and chemical resistance of the cell surface. wikipedia.org In partnership with cholesterol, sphingolipids form specialized membrane microdomains known as lipid rafts, which organize membrane proteins and are crucial for processes like signal transduction and protein trafficking. wikipedia.orgnih.govlibretexts.org

Beyond their structural capacity, sphingolipids and their metabolites are potent signaling molecules. nih.govencyclopedia.pub Simple sphingolipids like ceramide and sphingosine-1-phosphate (S1P) are key mediators in pathways controlling cell proliferation, apoptosis (programmed cell death), stress responses, and differentiation. wikipedia.orgencyclopedia.pub The balance between pro-apoptotic ceramide and anti-apoptotic S1P, for instance, is a critical regulatory switch in determining cell fate. nih.gov This signaling role underscores the importance of tightly regulated sphingolipid metabolism, or homeostasis, for cell survival. nih.govencyclopedia.pub

Stereochemical Complexity and Biological Specificity of Sphingoid Bases

The three-dimensional arrangement of atoms (stereochemistry) in sphingoid bases is not a trivial detail but a fundamental determinant of their biological activity. The presence of multiple chiral centers and the geometry of double bonds create a large number of possible stereoisomers, each with potentially distinct properties.

Most biological molecules, including the enzymes and receptors that interact with lipids, are chiral. nih.gov This means they can distinguish between different stereoisomers of a substrate or ligand. For lipids, chirality influences how they pack into membranes and interact with other molecules. nih.gov Stereospecific interactions are critical for:

Enzyme Recognition: Enzymes involved in sphingolipid metabolism are highly selective for the specific stereochemistry of their substrates. nih.gov

Receptor Binding: The binding of signaling lipids like S1P to their G protein-coupled receptors is stereospecific.

Membrane Properties: The chirality of lipids can affect the formation and stability of membrane domains (lipid rafts). nih.govresearchgate.net Racemic mixtures of sphingomyelin (containing both the natural lipid and its mirror image) can lead to phase separation, demonstrating that strong, stereospecific homophilic (self-to-self) interactions are at play. nih.gov

This stereoselectivity ensures the high fidelity of biological signaling and membrane organization. Even subtle changes in stereochemistry can alter a lipid's function or render it inactive. nih.govbsb-muenchen.de

The most common sphingoid base in mammals is D-erythro-sphingosine. researchgate.net Its specific stereochemistry is defined as (2S, 3R, 4E). researchgate.net This configuration arises from its de novo biosynthesis from L-serine and palmitoyl-CoA. researchgate.net

The (2S, 3R) configuration describes the absolute stereochemistry at chiral centers C2 and C3.

The (4E) configuration describes the geometry of the double bond between C4 and C5. The 'E' (from the German entgegen) indicates a trans configuration, where the high-priority substituents are on opposite sides of the double bond.

Non-natural stereoisomers are those that deviate from this structure. This can include variations at the chiral centers (e.g., D-threo, L-erythro, L-threo isomers) or, crucially for the compound , a different geometry at the double bond. researchgate.net A (4Z) configuration (from the German zusammen) indicates a cis geometry, where the high-priority substituents are on the same side of the double bond. Such non-natural isomers are not typically produced biologically but can be synthesized chemically to serve as probes for studying the structural requirements of lipid-protein and lipid-lipid interactions. mdpi.comnih.gov

Table 2: Stereochemical Comparison of Sphingosine Isomers

| Isomer Name | IUPAC Name | Stereochemistry | Natural/Non-Natural | Key Feature |

| D-erythro-Sphingosine | (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol | 2S, 3R, 4E | Natural | Canonical sphingoid base in mammals. researchgate.netmolport.com |

| L-threo-Sphingosine | (2R,3S,4E)-2-aminooctadec-4-ene-1,3-diol | 2R, 3S, 4E | Non-Natural | Enantiomer (mirror image) of D-erythro-sphingosine. |

| Z-Sphingosine | (2S,3R,4Z)-2-aminooctadec-4-ene-1,3-diol | 2S, 3R, 4Z | Non-Natural | cis (Z) double bond instead of trans (E). |

| Subject Compound | (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol | 2R, 3S, 4Z | Non-Natural | Diastereomer with a cis (Z) double bond. |

Identification of this compound as a Non-Natural Stereoisomer

The compound this compound is definitively classified as a non-natural stereoisomer of sphingosine. Its structure deviates from the naturally occurring D-erythro-sphingosine in two critical ways: the stereochemistry at the C2 and C3 positions is inverted (2R,3S instead of 2S,3R), and the double bond at the C4-C5 position has a cis (Z) geometry instead of the natural trans (E) configuration. researchgate.netresearchgate.net

The biosynthesis of sphingolipids in mammals exclusively produces the (4E) or trans isomer. mdpi.com The presence of a (4Z) or cis double bond marks the compound as being of synthetic origin. The development of stereoselective synthesis methods allows chemists to create such non-natural isomers, which are invaluable as research tools. mdpi.comnih.gov By comparing the biological effects or metabolic fate of a natural lipid to that of a synthetic isomer like this compound, researchers can probe the geometric constraints of enzyme active sites, receptor binding pockets, and membrane-packing interactions. The inability of such an isomer to be recognized by a specific enzyme or receptor can provide strong evidence for the precise structural features required for that biological interaction. mpg.de

Chemical Structure and Stereochemical Configuration

This compound is a synthetic analog of naturally occurring sphingoid bases, which form the backbone of sphingolipids. Sphingolipids are a class of lipids centrally involved in signal transduction and cell regulation. nih.gov The structure of this analog is defined by an 18-carbon aliphatic chain, which is characteristic of many common sphingoid bases.

The specific stereochemical configuration is crucial to its function and is denoted by "(2R,3S,4Z)":

2R, 3S : These descriptors refer to the absolute configuration at the chiral centers at carbon 2 and carbon 3. The "R" (Rectus) and "S" (Sinister) assignments are determined by the Cahn-Ingold-Prelog priority rules. This specific arrangement of an amino group at C2 and a hydroxyl group at C3 is a hallmark of the sphingoid base structure. The most common natural sphingoid base in mammals, sphingosine, possesses a (2S, 3R) configuration. researchgate.net

4Z : This descriptor indicates the geometry of the carbon-carbon double bond between carbon 4 and carbon 5. The "Z" (Zusammen, German for "together") signifies that the higher-priority substituents on each carbon of the double bond are on the same side. docbrown.infoyoutube.com This results in a cis configuration. This is a key distinction from the more common mammalian sphingoid bases like sphingosine, which have a "4E" or trans double bond. researchgate.netmolport.com The synthesis of related (Z)-4-fluoroceramides has been documented, highlighting the scientific interest in these specific isomers. beilstein-journals.org

The molecule consists of a long hydrocarbon tail, making it lipid-soluble, and a polar head group containing two hydroxyl (-OH) groups and one amino (-NH2) group, which can engage in hydrogen bonding and other polar interactions.

Rationale for Academic Investigation of Non-Natural Sphingoid Base Analogs as Molecular Probes

The study of non-natural sphingoid base analogs like this compound provides invaluable tools for dissecting the complex sphingolipid metabolic network. nih.gov Sphingolipid metabolism involves a cohort of at least 40 enzymes that regulate the balance between various bioactive molecules, including ceramide, sphingosine, and their phosphorylated derivatives. nih.gov Disruptions in this metabolic balance are implicated in numerous diseases, including cancer, diabetes, and neurodegeneration. nih.gov

The primary rationales for investigating these synthetic analogs include:

Inhibition of Metabolic Pathways: Synthetic sphingolipid analogs are designed to act as inhibitors of key enzymes in sphingolipid metabolism, such as ceramide synthases, sphingosine kinases, and ceramidases. nih.govavantiresearch.com By blocking specific steps in the pathway, researchers can induce the accumulation of certain metabolites, like ceramide, a known mediator of apoptosis (programmed cell death). nih.gov For instance, the application of synthetic analogs to human myeloid leukemic cells has been shown to inhibit the biosynthesis of sphingomyelin and glycosphingolipids, leading to increased ceramide levels and subsequent cell death. nih.gov

Probing Enzyme Function and Specificity: The use of analogs with specific stereochemistry or modifications allows scientists to probe the structural requirements and specificity of enzymes within the sphingolipid pathway. nih.gov This helps in understanding how these enzymes recognize their substrates and how their activity is regulated.

Elucidating Cellular Signaling Cascades: Sphingolipids are not just structural components of membranes; they are critical signaling molecules. By introducing non-natural analogs that mimic or antagonize the function of natural sphingolipids, researchers can trace the downstream effects and identify the roles of specific sphingolipids in cellular processes like cell cycle arrest, proliferation, and inflammation. nih.govnih.gov

Development of Potential Therapeutics: A deeper understanding of how synthetic analogs modulate sphingolipid metabolism can lead to the design of novel therapeutic agents. nih.gov Targeting ceramide-metabolizing enzymes is a promising strategy for cancer therapy, as it can sensitize cancer cells to apoptosis. nih.gov The insights gained from studying these molecular probes are foundational for developing drugs that can correct dysregulated sphingolipid metabolism in various diseases. nih.gov

In essence, non-natural sphingoid base analogs are sophisticated molecular tools that enable a detailed examination of a critical metabolic and signaling pathway, paving the way for new biological insights and therapeutic strategies.

Table of Mentioned Compounds

| Common Name/Analog Name | IUPAC Name |

| This compound | This compound |

| Sphingosine | (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol axios-research.comnih.gov |

| Ceramide | N-acyl-sphingosine |

| Sphingomyelin | Ceramide 1-phosphocholine |

| (Z)-4-Fluoroceramide | (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene beilstein-journals.org |

| Glycosphingolipids | Glycosyl-ceramides |

Structure

3D Structure

Properties

Molecular Formula |

C18H37NO2 |

|---|---|

Molecular Weight |

299.5 g/mol |

IUPAC Name |

(Z,2R,3S)-2-aminooctadec-4-ene-1,3-diol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m1/s1 |

InChI Key |

WWUZIQQURGPMPG-BXDGKWANSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\[C@@H]([C@@H](CO)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Origin of Product |

United States |

Sophisticated Analytical and Characterization Techniques for 2r,3s,4z 2 Aminooctadec 4 Ene 1,3 Diol

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the three-dimensional structure of chiral molecules like (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol. These methods provide detailed information about the molecule's configuration and conformation.

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly valuable for the stereochemical analysis of sphingolipids. acs.org

VCD has been successfully applied to discriminate between all the stereoisomers of sphingosine (B13886). acs.orgresearchgate.net The VCD patterns originating from the C=C stretching vibration, as well as other mid-infrared regions, serve as practical markers for distinguishing between the different stereoisomers. acs.org To enhance the analysis, derivatization with reagents like glutaraldehyde (B144438) can be employed. This process improves the solubility of the sphingoid base in solvents suitable for VCD, such as chloroform, and rigidifies the structure, leading to more intense VCD signals. acs.orgresearchgate.net

The application of VCD, often in conjunction with Density Functional Theory (DFT) calculations, allows for the reliable determination of the absolute configuration of chiral molecules. nih.govjascoinc.com For complex biomolecules, VCD can unravel their supramolecular organization. nih.gov

Table 1: Key VCD Spectral Markers for Sphingosine Stereoisomers

| Stereoisomer | Key VCD Signal Region | Significance |

| D-erythro sphingosine | C=C stretch (~1670 cm⁻¹) | Exhibits a characteristic positive VCD signal. researchgate.net |

| L-erythro sphingosine | C=C stretch (~1670 cm⁻¹) | Shows a negative VCD signal, mirroring the D-erythro isomer. researchgate.net |

| D-threo sphingosine | C=C stretch (~1670 cm⁻¹) | Displays a distinct VCD pattern compared to the erythro isomers. researchgate.net |

| L-threo sphingosine | C=C stretch (~1670 cm⁻¹) | Presents a VCD spectrum that is the mirror image of the D-threo isomer. researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are crucial for determining the detailed configuration and conformation of sphingolipids in solution. nih.govnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is essential for conformational analysis. columbia.eduresearchgate.net

For ceramides (B1148491), which are derivatives of sphingoid bases, NMR studies have revealed the importance of the trans double bond in the sphingosine backbone for establishing a specific hydrogen-bonding network. nih.gov This network is crucial for the biological activity of ceramides. The absence of this double bond, as in dihydroceramide, leads to a conformational distortion of this motif. nih.gov

Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, are used in combination to assign all the proton and carbon signals in the molecule. researchgate.net For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred technique as the ROE is always positive. columbia.edu

Table 2: Representative ¹H NMR Chemical Shifts for Ceramide Headgroup Protons

| Proton | Chemical Shift (ppm) in CDCl₃ |

| OH | ~2.85 |

| Amide NH | Varies (involved in H-bonding) |

Note: The chemical shifts can be influenced by factors such as solvent and the presence of water. researchgate.net

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a key technology for the identification and structural elucidation of sphingolipids, offering high sensitivity and specificity. nih.govnih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the differentiation of isomeric and isobaric sphingolipid species that are otherwise indistinguishable by mass spectrometry alone. nih.govacs.org

Electron Ionization (EI) mass spectrometry was one of the initial methods used to analyze the structure of ceramides, providing diagnostic fragmentation patterns that could distinguish between isomers. nih.gov However, this technique often requires derivatization to increase the volatility of the polar sphingolipids. nih.gov Modern techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) have become the methods of choice for high-throughput sphingolipid analysis. acs.org

The fragmentation patterns obtained from MS/MS experiments provide detailed structural information, including the composition of the long-chain base and the fatty acyl chain. nih.gov This allows for the precise identification of different sphingolipid species within a complex biological sample.

Table 3: Common Mass Spectrometric Techniques for Sphingolipid Analysis

| Technique | Ionization Method | Key Advantages |

| LC-MS/MS | ESI | High sensitivity, specificity, and suitability for complex mixtures. nih.gov |

| GC-MS | EI | Provides detailed fragmentation for isomer differentiation, but requires derivatization. nih.govnih.gov |

| MALDI-TOF MS | MALDI | Useful for imaging the spatial distribution of lipids in tissues. nih.gov |

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are essential for the separation of stereoisomers and the assessment of the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers of sphingoid bases. nih.govnih.gov The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral resolution of a variety of compounds, including amino acids and their derivatives. nih.govsigmaaldrich.com

The separation mechanism in chiral HPLC often involves the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com The differential stability of these complexes for the different stereoisomers leads to their separation. Mobile phase composition, temperature, and flow rate are key parameters that are optimized to achieve the desired resolution. nih.gov For ionizable compounds like sphingoid bases, CHIROBIOTIC CSPs, which have ionic functional groups, can be particularly effective. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. Since sphingoid bases are not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov This typically involves the conversion of polar functional groups, such as hydroxyl and amino groups, into less polar and more volatile derivatives. youtube.com

A common derivatization strategy involves a two-step process of methoximation followed by silylation. youtube.com Methoximation converts aldehyde and keto groups to oximes, which prevents tautomerization and the formation of multiple derivatives. Silylation, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. youtube.com The resulting derivatized sphingoid bases can then be readily analyzed by GC-MS, providing both high-resolution separation and mass spectrometric identification.

Another approach for derivatization is the use of o-phthaldialdehyde (OPA), which reacts with the primary amine group of the sphingoid base to form a fluorescent derivative that can be analyzed by HPLC. nih.govresearchgate.net

Biophysical Approaches for Interaction Profiling (excluding clinical applications)

Cold Ion Spectroscopy for Enantiomer Quantification

Cold Ion Spectroscopy (CIS) is an emerging analytical technique that has demonstrated significant potential for the identification and quantification of isomers, including the enantiomers of complex lipids like this compound. nih.gov This method relies on measuring the ultraviolet (UV) or infrared (IR) photofragmentation spectra of cold, gas-phase ions. nih.gov By cooling the ions to cryogenic temperatures, typically using a cold ion trap, vibrational resolution in their spectra can be achieved, providing a highly specific fingerprint of their three-dimensional structure. nih.govresearchgate.net

Research into the enantiomeric quantification of erythro-sphingosine, a class of compounds to which this compound belongs, has highlighted the capabilities of this technique. nih.gov In one study, enantiomers of erythro-sphingosine were successfully quantified with an accuracy of approximately 4% using UV cold ion spectroscopy. nih.govresearchgate.net This was achieved by forming non-covalent complexes of the sphingosine enantiomers with a chiral aromatic molecule, which acts as a chromophore. nih.gov The resulting diastereomeric complexes exhibit distinct UV spectra, allowing for their differentiation and quantification. nih.gov

The methodology involves introducing the analyte and a chiral tagging molecule into a mass spectrometer, where they form non-covalent complexes. These complexes are then isolated and cooled in an ion trap. Subsequent irradiation with a tunable UV laser induces photofragmentation, and the resulting fragment ions are detected. The UV action spectrum, obtained by plotting the photofragmentation yield as a function of the laser wavelength, serves as the basis for quantification.

Interestingly, attempts to use IR spectroscopy for the same purpose were less successful. The IR spectra of the l- and d-enantiomers of erythro-sphingosine, tagged with a chiral solvent such as (S)-2-butanol, were found to be highly similar, making it impractical to distinguish between them for quantification purposes. nih.govresearchgate.net In contrast, the use of a chiral dipeptide chromophore, (l-Phe)₂, in combination with UV CIS, enabled a more accurate quantification, with an average accuracy of 2.7%. nih.gov

This approach's strength lies in its ability to provide library-based quantification of enantiomers from a solution mixture. nih.gov Furthermore, the diastereomeric configuration of the non-covalent complexes makes it possible to identify non-racemic solutions even without a standard for each enantiomer. nih.gov

Table 1: Research Findings on Enantiomer Quantification of Erythro-Sphingosine using Cold Ion Spectroscopy

| Analytical Technique | Chiral Tagger | Target Molecule | Achieved Accuracy | Key Finding | Reference |

| UV Cold Ion Spectroscopy | Chiral aromatic molecule | Erythro-sphingosine enantiomers | ≈4% | Successful quantification of enantiomers based on distinct UV spectra of diastereomeric complexes. | nih.govresearchgate.net |

| IR Cold Ion Spectroscopy | (S)-2-butanol | Erythro-sphingosine enantiomers | Not practical | High similarity between IR spectra of tagged l- and d-enantiomers hinders their differentiation. | nih.govresearchgate.net |

| UV Cold Ion Spectroscopy | (l-Phe)₂ | Erythro-sphingosine enantiomers | Average of 2.7% | Use of a chiral dipeptide chromophore enhances quantification accuracy. | nih.gov |

Biological Interrogation of 2r,3s,4z 2 Aminooctadec 4 Ene 1,3 Diol Activity and Mechanisms in Model Systems

Modulation of Sphingolipid Metabolic Pathways

The sphingolipid metabolic pathway is a critical regulatory system in cellular biology, with key enzymes and bioactive lipids such as sphingosine-1-phosphate (S1P) and ceramide governing cellular fate. While numerous sphingolipid analogues have been developed to target this pathway, specific data for (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol is not documented.

Inhibition of Sphingosine (B13886) Kinase Isoforms (SphK1 and SphK2) by Non-Natural Stereoisomers

Sphingosine kinases (SphK1 and SphK2) are pivotal enzymes that catalyze the phosphorylation of sphingosine to form the signaling molecule S1P. The inhibition of these kinases is a significant area of therapeutic research. However, there is no available scientific literature that specifically documents the inhibitory activity of this compound against either SphK1 or SphK2.

For context, other sphingosine analogues have been investigated as SphK inhibitors. For instance, the compound known as SK1-I, which has a (2R, 3S, 4E) stereochemistry and an N-methyl modification, has been identified as a competitive and selective inhibitor of SphK1. nih.gov This highlights that stereochemistry and structural modifications are crucial for inhibitory activity, but without direct studies, the effect of the (4Z) isomer remains unknown.

Perturbation of Sphingosine-1-Phosphate (S1P) and Ceramide Signaling Balance

The balance between the pro-survival signaling of S1P and the pro-apoptotic signaling of ceramide is a critical determinant of cell fate. nih.gov Compounds that modulate the enzymes of sphingolipid metabolism can perturb this balance. As there is no evidence of this compound inhibiting SphK or other relevant enzymes, its effect on the S1P/ceramide ratio is uncharacterized. A theoretical inhibition of SphK would lead to a decrease in S1P levels and a potential increase in ceramide, thereby shifting the balance towards apoptosis. However, this remains speculative without empirical data for the specific compound.

Investigation of Effects on Other Sphingolipid Metabolizing Enzymes (e.g., S1P Lyase, S1P Phosphatases)

Beyond SphKs, other enzymes such as S1P lyase and S1P phosphatases play crucial roles in regulating S1P levels. S1P lyase irreversibly degrades S1P, while S1P phosphatases dephosphorylate S1P back to sphingosine. nih.gov A thorough search of the scientific literature reveals no studies investigating the effects of this compound on the activity of S1P lyase or S1P phosphatases.

Interactions with Protein Kinase C Isoforms

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to many signal transduction pathways. Atypical PKC isoforms (aPKCs), such as PKCζ and PKCι, are of particular interest due to their roles in cell polarity, proliferation, and survival.

Inhibitory Effects on Atypical Protein Kinase C (PKCζ, PKCι)

There is no scientific evidence to suggest that this compound has any inhibitory effects on the atypical PKC isoforms, PKCζ and PKCι. While some sphingolipid molecules are known to modulate PKC activity, this has not been demonstrated for this specific stereoisomer.

Structure-Activity Relationships Governing PKC Inhibition by Stereoisomers

The study of structure-activity relationships (SAR) is fundamental to understanding how the three-dimensional structure of a molecule influences its biological activity. In the context of PKC inhibition, the stereochemistry of an inhibitor can be critical. However, due to the absence of any data showing that this compound or its stereoisomers inhibit PKC, no SAR studies have been performed. The general principle that stereoisomers can have different biological activities is well-established in pharmacology, but this cannot be specifically applied to the PKC inhibitory profile of the compound without foundational research. nih.gov

Influence on Cellular Signaling Cascades (Non-Clinical)

The interaction of this compound with intracellular signaling pathways is a critical area of research for understanding its cellular effects. The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and apoptosis, and are significantly influenced by sphingolipids.

Research on sphingosine and its analogues has revealed a complex regulatory role in the MAPK/ERK and apoptosis pathways. While direct studies on the (4Z)-isomer are limited, investigations into closely related sphingosine compounds provide significant insights. Exogenously added sphingosine has been shown to induce apoptosis in various cancer cell lines. This process is often linked to the modulation of the MAPK signaling cascade.

Studies have demonstrated that sphingosine treatment can lead to a rapid and dramatic increase in the phosphorylation of p38 MAPK, a key mediator of cellular stress responses and apoptosis. nih.gov Concurrently, a suppression of the pro-survival MEK/ERK pathway is often observed. nih.gov This dual action—activation of a pro-apoptotic kinase (p38 MAPK) and inhibition of a pro-survival pathway (MEK/ERK)—appears to be a crucial mechanism for sphingosine-induced cell death. nih.gov The inhibition of p38 MAPK has been found to attenuate sphingosine-induced activation of caspase-8 and subsequent apoptosis, confirming the pathway's critical role. nih.gov The balance between the pro-apoptotic signals mediated by kinases like p38 and the pro-survival signals from the ERK pathway often determines the cell's fate. nih.gov The duration and strength of the MAPK signal are also critical factors, with sustained activation typically leading to apoptosis. nih.gov

Table 1: Effects of Sphingosine Analogs on MAPK/ERK and Apoptosis Pathways in Cell Lines

| Compound/Stimulus | Cell Line | Effect on p38 MAPK | Effect on ERK | Outcome | Reference |

|---|---|---|---|---|---|

| Sphingosine | Various leukemic and solid cancer cells | Activation | Inhibition | Apoptosis | nih.gov |

| Chrysin | MC-3 oral cancer cells | Increased phosphorylation | Decreased phosphorylation | Apoptosis and Autophagy | mdpi.com |

| Raddeanin A | Multiple myeloma cells | - | Decreased phosphorylation of ERK1/2, MSK1, P90RSK, MEK1/2 | G2 phase arrest and apoptosis | dntb.gov.ua |

| Docetaxel | Human tongue squamous cell carcinoma cells | No change in p-p38 | Increased phosphorylation | Apoptosis | researchgate.net |

The stereochemistry of sphingolipids is a determining factor in their biological activity, making stereoisomers like this compound valuable tools for dissecting cellular mechanisms. The differential effects of various sphingosine stereoisomers can help distinguish between enantio-specific interactions with cellular machinery and non-enantio-specific effects.

A study investigating the stereospecificity of sphingosine-induced cell proliferation revealed that D-(+)-erythro stereoisomers (both cis and trans) were effective at stimulating DNA synthesis in Swiss 3T3 fibroblasts, whereas L-(-)-threo-sphingosine isomers were not. nih.gov This difference in mitogenic potential was correlated with the ability to mobilize calcium from intracellular stores, a response that was only observed with the D-(+)-erythro-stereoisomers. nih.gov Interestingly, both D-(+)-erythro- and L-(-)-threo-sphingosine isomers could induce similar increases in phosphatidic acid levels, suggesting that this particular signaling event is not sufficient for the mitogenic response and is not stereospecific in the same manner as calcium mobilization. nih.gov

The synthesis of various sphingoid base stereoisomers has been pursued to create probes for specific cellular processes, such as profiling the activity of ceramide synthases in intact cells. These synthetic stereoisomers can be used to understand the substrate specificity of enzymes and the downstream consequences of the resulting N-acyl (dihydro)ceramides on cell fate.

Table 2: Stereospecific Cellular Responses to Sphingosine Isomers

| Sphingosine Stereoisomer | Cellular Response | Specificity | Reference |

|---|---|---|---|

| D-(+)-erythro (cis and trans) | Stimulation of DNA synthesis | Enantio-specific | nih.gov |

| L-(-)-threo (cis or trans) | No effect on DNA synthesis | Enantio-specific | nih.gov |

| D-(+)-erythro (cis and trans) | Mobilization of intracellular calcium | Enantio-specific | nih.gov |

| L-(-)-threo | No mobilization of intracellular calcium | Enantio-specific | nih.gov |

| D-(+)-erythro and L-(-)-threo | Increase in phosphatidic acid | Non-enantio-specific | nih.gov |

Impact on Membrane Organization and Dynamics

As a fundamental component of cellular membranes, this compound can significantly influence the physical properties and organization of the lipid bilayer.

Sphingolipids, in conjunction with cholesterol, are the primary architects of lipid microdomains, or "rafts," which are specialized membrane regions that serve as platforms for signal transduction. nih.gov While the enrichment of sphingolipids is crucial for raft formation, specific sphingolipids can also modulate the properties of these domains. Research on 2-hydroxyfatty acid derivatives has shown that the introduction of such lipids can lead to a reorganization of lipid domains, affecting the ratio of liquid-ordered to liquid-disordered phases and the lipid composition of these microdomains. nih.gov This suggests that while some lipids promote raft stability, others may have a fluidifying or destabilizing effect, potentially inhibiting certain raft-dependent functions.

The replacement of native Δ5-sterols with 9β,19-cyclopropylsterols in plant cells has been shown to prevent the proper delivery of glucosylceramides to the plasma membrane and leads to the accumulation of detergent-resistant membranes in the Golgi apparatus, indicating a disruption in the formation and trafficking of lipid microdomains. nih.gov Although direct evidence for the inhibition of lipid raft formation by this compound is not extensively documented, the principle that specific lipid structures can alter raft integrity is well-established.

Research has shown that sphingosine can increase the permeability of both model liposomes and erythrocyte ghost membranes. nih.gov This effect is attributed to the ability of sphingosine to stabilize and rigidify gel-like domains within the membrane, which can lead to structural defects at the interfaces between different lipid phases, creating sites for leakage. nih.govresearchgate.net This alteration of the membrane's permeability barrier could have significant physiological consequences, including changes in ion gradients that can impact the activity of various enzymes. nih.gov The interaction of different sphingosine stereoisomers with other membrane lipids, such as phosphatidylserine, has also been shown to be stereospecific, leading to different phase behaviors as observed through techniques like differential scanning calorimetry.

Cellular Phenotypes in Controlled Experimental Models

The culmination of the effects of this compound on signaling and membrane dynamics manifests as observable cellular phenotypes in controlled experimental models. While specific studies on this particular isomer are emerging, research on related sphingolipids provides a framework for the types of cellular changes that can be anticipated.

For instance, studies on a series of 2-amino-3-aroyl-4-substituted thiophene (B33073) derivatives have demonstrated that these compounds can exert potent antiproliferative effects on various tumor cell lines. nih.gov The most active of these compounds were found to induce an increase in the proportion of cells in the G2/M and sub-G1 phases of the cell cycle, indicative of cell cycle arrest and apoptosis. nih.gov These effects were correlated with the inhibition of tubulin polymerization, highlighting a specific mechanism leading to the observed phenotype. nih.gov Such studies underscore how specific small molecules can induce profound and measurable changes in cellular behavior in vitro.

Studies on Modulation of Cell Proliferation and Differentiation in Cultured Cells

There is a notable lack of specific studies investigating the direct effects of this compound on the modulation of cell proliferation and differentiation in cultured cells. Research on related sphingolipid stereoisomers has shown that the biological effects can be highly specific to the compound's stereochemistry. For instance, certain stereoisomers of sphingosine have been found to stimulate DNA synthesis and cell growth in fibroblasts, while others are inactive. nih.gov At low concentrations, sphingosine can act synergistically with other growth factors to promote the proliferation of quiescent Swiss 3T3 fibroblasts. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Investigations into Apoptotic Induction Mechanisms in Cancer Cell Lines (In Vitro)

No specific research detailing the induction of apoptosis in cancer cell lines by this compound has been identified in the public domain. The broader family of sphingolipids, including ceramides (B1148491) and sphingosine, are well-recognized as key regulators of apoptosis. mdpi.com For example, exogenous sphingosine has been shown to induce apoptosis in various cancer cell lines, including rhabdomyosarcoma and diffuse large B-cell lymphoma. researchgate.netkarger.com This process can be mediated through the activation of caspases and the cleavage of proteins like PARP. karger.com Furthermore, inhibitors of sphingosine kinase, which can lead to an accumulation of sphingosine, have also been shown to induce apoptosis. nih.govnih.gov The pro-apoptotic effects of sphingolipids are often balanced by the anti-apoptotic actions of related molecules like sphingosine-1-phosphate (S1P). ahajournals.org Without dedicated studies on the (2R,3S,4Z) isomer, its specific role in apoptotic signaling remains uncharacterized.

Effects on Specific Cellular Processes (e.g., Caveolar Endocytosis, Neurite Outgrowth)

Specific investigations into the effects of this compound on distinct cellular functions such as caveolar endocytosis and neurite outgrowth are not available in the current body of scientific literature. The sphingoid backbone of sphingolipids is considered an important structural feature for their role in caveolar endocytosis. tandfonline.comtandfonline.com The synthesis of sphingoid bases has been shown to be essential for the internalization step of endocytosis in yeast. nih.govnih.gov

In the context of the nervous system, sphingolipids are critical for maintaining structural and functional integrity. nih.gov Alterations in sphingolipid metabolism can impact processes like neurite outgrowth. For instance, a shift in the balance of sphingolipid metabolism towards ceramide has been linked to the impediment of neurite outgrowth. nih.gov The specific influence of this compound on these intricate cellular mechanisms has yet to be determined.

Comparative Stereochemical Biology of 2r,3s,4z 2 Aminooctadec 4 Ene 1,3 Diol Versus Natural Sphingoid Bases

Differential Recognition by Biological Systems

Biological systems, particularly enzymes and receptors, have evolved to recognize the specific shape of natural D-erythro sphingoid bases. The introduction of a non-natural stereoisomer like (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol challenges this specificity, leading to altered molecular interactions that can range from reduced affinity to complete lack of recognition or even inhibition.

The enzymes responsible for sphingolipid metabolism exhibit a high degree of stereoselectivity. This selectivity is a critical checkpoint that ensures the correct synthesis and degradation of sphingolipid species.

Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of the sphingoid base, a crucial step in forming ceramide. Studies have demonstrated that CerS can utilize L-threo-sphinganine (safingol), a diastereomer of the natural D-erythro-sphinganine, as a substrate to form L-threo-ceramide. nih.gov This indicates that the enzyme can accommodate the change in stereochemistry at the C3 position. However, the enantiomeric L-erythro-sphinganine is not a substrate for CerS, highlighting the strict enantiospecificity for the configuration at C2. nih.gov

Sphingosine (B13886) Kinases (SphK): The phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P) is carried out by two isoenzymes, SphK1 and SphK2. These kinases show differential stereoselectivity. SphK1 is highly specific for the natural D-erythro isomer. In contrast, SphK2 exhibits broader substrate specificity and can efficiently phosphorylate D,L-threo-dihydrosphingosine. nih.gov This implies that this compound, being an L-threo isomer, would likely be a poor substrate for SphK1 but could be phosphorylated by SphK2. This differential phosphorylation is a key point of metabolic divergence.

Other Enzymes: The geometry of the C4-C5 double bond is also a critical recognition element. For instance, brain ceramidase, an enzyme that hydrolyzes ceramide, cannot recognize ceramide containing a cis double bond, indicating that the natural trans geometry is essential for its catalytic activity. nih.gov

Table 1: Enzyme Stereoselectivity for Sphingoid Base Isomers

| Enzyme | Natural Substrate (D-erythro) | L-threo Isomer Interaction | L-erythro Isomer Interaction | cis (Z) Isomer Interaction |

|---|---|---|---|---|

| Ceramide Synthase (CerS) | Yes | Substrate nih.gov | Not a Substrate nih.gov | Not specified |

| Sphingosine Kinase 1 (SphK1) | Yes | Poor Substrate/Not Phosphorylated nih.govnih.gov | Not specified | Not specified |

| Sphingosine Kinase 2 (SphK2) | Yes | Substrate nih.gov | Not specified | Substrate nih.gov |

| Ceramidase | Yes | Not specified | Not specified | Not a Substrate nih.gov |

The biological effects of sphingoid bases are often mediated by their phosphorylated form, S1P, which binds to a family of five G protein-coupled receptors (S1PRs). The stereochemistry of the S1P molecule is critical for high-affinity binding and receptor activation.

The phosphorylation of this compound by SphK2 would produce L-threo-cis-S1P. The affinity and efficacy of this unnatural S1P isomer at the various S1P receptors would likely differ significantly from natural D-erythro-trans-S1P. Studies using photoswitchable S1P analogues, which can be toggled between cis and trans conformations, have shown that the double bond geometry dramatically affects receptor activation. For S1P receptor 1 (S1P₁) and S1P receptor 3 (S1P₃), the trans isomer is significantly more potent than the cis isomer. youtube.com Conversely, for S1P receptor 2 (S1P₂), the cis form is the more potent agonist. youtube.com This suggests that L-threo-cis-S1P derived from the title compound would have a unique signaling profile, potentially activating S1P₂ more strongly while having reduced activity at S1P₁ and S1P₃ compared to the natural ligand.

Table 2: Comparative Potency of S1P Isomers at S1P Receptors

| S1P Receptor Subtype | Relative Potency of trans-S1P Isomer | Relative Potency of cis-S1P Isomer |

|---|---|---|

| S1P₁ | Higher youtube.com | Lower youtube.com |

| S1P₂ | Lower youtube.com | Higher youtube.com |

| S1P₃ | Higher youtube.com | Lower youtube.com |

| S1P₄ | Similar youtube.com | Similar youtube.com |

| S1P₅ | Similar youtube.com | Similar youtube.com |

Consequences of Non-Natural Stereochemistry on Lipid Metabolism and Flux

The introduction of a non-natural sphingoid base can disrupt the tightly regulated flow of metabolites through the sphingolipid pathway, leading to the accumulation of certain intermediates and the depletion of others.

Once acylated into L-threo-ceramide, the metabolic fate of this compound diverges from the natural D-erythro pathway. A key branching point occurs at the Golgi apparatus, where ceramide can be converted to either sphingomyelin (B164518) or glucosylceramide. Research has shown that while L-threo-ceramide is a substrate for sphingomyelin synthase (SMS), leading to the formation of L-threo-sphingomyelin, it is not recognized by glucosylceramide synthase (GCS). nih.gov

This enzymatic selectivity effectively blocks the entry of the L-threo backbone into the entire pathway of glycosphingolipid synthesis. Consequently, all complex glycosphingolipids, such as lactosylceramides, globosides, and gangliosides, would not be produced from this non-natural precursor. This represents a major diversion of metabolic flux away from the glycosphingolipid arm of the pathway and exclusively towards sphingomyelin.

The metabolic block at the level of GCS has predictable consequences for the cellular lipid profile. Administration of this compound would be expected to cause:

Accumulation of L-threo-Ceramide and L-threo-Sphingomyelin: As the sphingoid base is processed by CerS and SMS, these non-natural metabolites would accumulate within the cell. nih.gov

Depletion of Glycosphingolipids: The inability of GCS to use L-threo-ceramide would lead to a depletion of the cellular pool of glucosylceramide and all downstream complex glycosphingolipids that are derived from this precursor. nih.gov

Potential Accumulation of the Free Sphingoid Base: In cell types with low SphK2 activity, the L-threo sphingoid base itself might accumulate, as it is a poor substrate for the more ubiquitous SphK1. nih.gov The accumulation of free sphingosine has been shown to alter the biophysical properties of membranes and can be cytotoxic. nih.gov

Elucidating Fundamental Principles of Lipid Biology through Stereoisomeric Probes

The differential metabolism and signaling of sphingolipid stereoisomers make them powerful chemical tools for dissecting the complexities of lipid biology. By introducing isomers like this compound into cellular or animal models, researchers can probe the stereochemical requirements of specific enzymes and receptors in their native environment.

For example, the use of L-threo-sphinganine (safingol) has helped to delineate the distinct roles of different metabolic pathways. Its ability to be converted to ceramide but not subsequently to glucosylceramide allows for the specific study of the consequences of ceramide and sphingomyelin accumulation in the absence of confounding effects from altered glycosphingolipid synthesis. nih.gov Similarly, the use of cis and trans photoswitchable S1P analogues has been instrumental in assigning specific signaling roles to different S1P receptor subtypes, revealing that the geometry of the double bond is a key determinant of receptor selectivity. youtube.com

These stereoisomeric probes allow for the uncoupling of interconnected metabolic pathways and signaling events, providing insights that would be difficult to obtain through genetic methods alone, which often cause broader disruptions to the entire metabolic network. nih.gov The study of how non-natural isomers are processed, or not processed, helps to map the intricate specificities of the lipid metabolic machinery and clarifies the structural basis of lipid-protein interactions that govern cellular function.

Dissecting Protein-Mediated vs. Membrane-Mediated Functions

Sphingoid bases exert their biological effects through two primary, often interconnected, mechanisms: direct interaction with intracellular proteins (protein-mediated) and modulation of the biophysical properties of cellular membranes (membrane-mediated). The stereochemistry of the sphingoid base is a critical determinant in both pathways.

Protein-Mediated Functions:

Natural sphingosine is a well-documented inhibitor of protein kinase C (PKC), a crucial family of enzymes in signal transduction pathways. nih.govnih.gov This inhibition is known to be dependent on the positive charge of the amino group at physiological pH and involves the prevention of substrate association with the enzyme complex. nih.gov While direct comparative studies on the inhibitory potential of the (2R,3S,4Z) isomer on PKC are limited, the altered geometry of the double bond is anticipated to affect its binding affinity and inhibitory capacity. The kink introduced by the cis double bond may sterically hinder optimal fitting into the regulatory domains of PKC or other protein targets.

Furthermore, natural sphingosine and its derivatives can interact with a variety of other proteins, including phospholipases. nih.gov Studies on sphingomyelin, a major sphingolipid derived from sphingoid bases, have shown that replacing the natural trans double bond with a cis double bond can diminish its ability to inhibit certain phospholipases. nih.gov This suggests that the (2R,3S,4Z) isomer may exhibit a different profile of enzyme inhibition compared to its natural counterpart.

Membrane-Mediated Functions:

Sphingoid bases are integral components of cellular membranes, where they influence fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. nih.govfrontiersin.org Natural trans-sphingosine is known to stabilize and promote the formation of liquid-ordered (lo) phases, or gel-like domains, within glycerophospholipid matrices. nih.gov This ability to modulate membrane organization is a key aspect of its indirect biological effects, as it can influence the localization and function of membrane-associated proteins. nih.gov

The introduction of a cis double bond in this compound is expected to significantly alter its behavior within the lipid bilayer. In general, cis double bonds in lipid acyl chains introduce a more pronounced kink compared to trans double bonds, leading to greater disruption of lipid packing and increased membrane fluidity. researchgate.net This suggests that the (2R,3S,4Z) isomer would be less effective at inducing the formation of tightly packed, ordered membrane domains compared to natural sphingosine. Consequently, its influence on lipid raft-dependent signaling pathways would likely be markedly different.

Table 1: Comparative Functional Attributes of this compound and Natural Sphingoid Bases

| Feature | Natural Sphingoid Bases ((4E)-isomer) | This compound ((4Z)-isomer) |

| Protein-Mediated Function | ||

| Inhibition of Protein Kinase C | Documented inhibitor | Potentially altered inhibitory profile due to stereochemistry |

| Interaction with Phospholipases | Known to inhibit certain phospholipases | Likely exhibits a different inhibitory pattern |

| Membrane-Mediated Function | ||

| Membrane Domain Formation | Promotes formation of ordered domains (lipid rafts) | Expected to be less effective in forming ordered domains |

| Effect on Membrane Fluidity | Tends to decrease fluidity by promoting ordered phases | Expected to increase fluidity due to the kink from the cis bond |

Understanding the Stereochemical Basis of Sphingolipid Functionality

The stereochemistry of a sphingoid base is not merely a subtle structural detail but a fundamental determinant of its biological function. The precise spatial arrangement of the functional groups and the geometry of the hydrocarbon chain govern the non-covalent interactions that underpin its biological activity.

The (2S,3R) configuration of natural sphingosine is crucial for its recognition by enzymes involved in sphingolipid metabolism. While the (2R,3S) configuration of the isomer is the enantiomer of the natural form at the C2 and C3 positions, the most striking difference for its interaction with other molecules is the cis (Z) geometry of the double bond at C4-C5.

The linear, rod-like shape of natural trans-sphingosine allows for efficient packing with other lipids, particularly cholesterol and saturated phospholipids, which is a prerequisite for the formation of stable lipid rafts. frontiersin.org These domains serve as platforms for the assembly of signaling complexes. The kinked structure of the (2R,3S,4Z) isomer would disrupt this tight packing, likely leading to smaller, less stable, or even the absence of such domains.

A study on sphingomyelin containing a cis double bond in its sphingoid base backbone revealed an enhanced antioxidant effect against metal ion-induced oxidation compared to its trans counterpart. nih.gov This suggests that the altered stereochemistry of the (2R,3S,4Z) isomer could confer novel chemical properties and, by extension, novel biological functions not observed with natural sphingoid bases. However, the same study reported a decreased ability of the cis-isomer to inhibit secretory phospholipase A2, highlighting that the functional consequences of this stereochemical change are not uniformly beneficial or detrimental but rather context-dependent. nih.gov

Table 2: Stereochemical Differences and Their Functional Implications

| Stereochemical Feature | Natural Sphingoid Bases ((2S,3R,4E)) | This compound |

| Configuration at C2 and C3 | (2S,3R) | (2R,3S) - Enantiomeric |

| Geometry of C4-C5 Double Bond | trans (E) | cis (Z) |

| Overall Molecular Shape | Relatively linear | Kinked |

| Implication for Protein Binding | Established binding to specific protein targets (e.g., PKC) | Altered binding affinity and specificity due to different 3D structure |

| Implication for Membrane Packing | Promotes tight packing and ordered domain formation | Disrupts tight packing, likely inhibiting ordered domain formation |

| Potential for Novel Functions | Well-established roles in cell signaling and structure | Potential for novel activities, such as altered antioxidant properties |

Advanced Research Perspectives and Future Directions for 2r,3s,4z 2 Aminooctadec 4 Ene 1,3 Diol Research

Development of Next-Generation Stereoisomeric Tools

The precise biological activities of sphingolipids are often dictated by their stereochemistry. Consequently, the development of stereoisomerically pure tools is paramount for dissecting their specific roles in cellular processes.

The synthesis of derivatized analogs of (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol is a critical area of research. By modifying the core structure, scientists can create chemical probes with enhanced specificity and activity for particular enzymes or receptors. For instance, the stereoselective synthesis of novel sphingoid bases allows for the creation of valuable tools to investigate the metabolism and biophysical properties of sphingolipids. mdpi.com These synthetic efforts are crucial as the low natural abundance of many sphingolipid isomers hampers research. mdpi.com

These derivatized analogs can be designed to target specific enzymes involved in sphingolipid metabolism. For example, deuterated standards of related molecules like 3-ketosphinganine have been synthesized to accurately measure the activity of the enzyme serine palmitoyltransferase (SPT), which is a key player in sphingolipid biosynthesis. mdpi.com Similar strategies can be applied to this compound to develop specific probes for the enzymes that metabolize it.

Future research will likely focus on creating a diverse library of analogs with systematic modifications to the alkyl chain, the amino group, and the hydroxyl groups. These libraries can then be screened to identify compounds with tailored properties, such as increased binding affinity for a target protein or resistance to degradation, making them more effective research tools.

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful approach for studying this compound in its natural environment. nih.govreading.ac.ukescholarship.orgresearchgate.net By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into synthetic analogs of the compound, researchers can visualize its localization and dynamics within live cells. nih.gov

This strategy involves a two-step process: first, the cell is treated with the modified sphingolipid analog, which is metabolized and incorporated into cellular components. Then, a probe molecule containing a complementary reactive group and a reporter (e.g., a fluorescent dye) is introduced. The bioorthogonal reaction between the analog and the probe allows for specific labeling and imaging. nih.gov A variety of bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, are available, each with its own advantages in terms of reaction speed and efficiency. escholarship.org

The integration of these techniques with advanced microscopy methods, including super-resolution microscopy, will enable the visualization of this compound and its metabolites with unprecedented detail. nih.gov Furthermore, this approach can be extended to proteomics to identify the proteins that interact with this specific sphingolipid, providing valuable insights into its signaling pathways.

High-Throughput Screening and Computational Modeling

The identification of new biological targets and the elucidation of the molecular interactions of this compound are being accelerated by the use of high-throughput screening and computational modeling.

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery and is being increasingly applied to identify novel biological targets for sphingolipids. mdpi.com HTS assays can be designed to measure the effect of a library of compounds on a specific enzyme or cellular process related to this compound metabolism or signaling. nih.gov For example, a screen could be developed to identify compounds that inhibit the enzymes that phosphorylate or glycosylate this sphingolipid.

The success of an HTS campaign relies on a robust and sensitive assay and a high-quality compound library. mdpi.com By screening libraries of stereoisomerically pure sphingolipid analogs, researchers can identify subtle differences in the biological activities of these isomers and uncover new pathways that they modulate. The discovery of inhibitors for the sphingosine-1-phosphate transporter, Spns2, through screening of a focused compound library highlights the power of this approach. nih.gov

Future directions in this area will likely involve the use of more complex, cell-based HTS assays that can provide a more physiologically relevant context for identifying novel targets and understanding the phenotypic consequences of modulating sphingolipid pathways.

Computational methods, such as molecular dynamics (MD) simulations and docking studies, are invaluable tools for understanding the interactions between this compound and its biological targets at an atomic level. nih.gov MD simulations can provide insights into the dynamic behavior of the sphingolipid and its target protein, revealing conformational changes that occur upon binding. nih.gov

Docking studies can be used to predict the binding mode of this compound to a known or putative receptor. This information can guide the design of new analogs with improved binding affinity and specificity. For example, simulations can help in understanding how different stereoisomers of a ligand interact differently with the same binding pocket, explaining their distinct biological effects. These computational approaches can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel sphingolipid analogs. ijnc.ir

The synergy between computational modeling and experimental validation is key. Predictions from simulations can be tested in the lab, and the experimental results can be used to refine the computational models, leading to a more accurate understanding of the molecular interactions.

Systems Biology and Lipidomics Integration

A holistic understanding of the role of this compound in health and disease requires an integrated approach that combines lipidomics with other omics technologies within a systems biology framework. nih.govnih.gov Lipidomics, the large-scale study of lipids, allows for the comprehensive profiling of sphingolipids and their metabolites in a biological sample. mdpi.com

By integrating lipidomics data with transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling) data, researchers can construct detailed models of sphingolipid metabolism and its regulation. nih.gov These models can be used to predict how perturbations in the sphingolipid pathway, for example, due to a genetic mutation or a drug, will affect the entire cellular network. nih.gov

A systems biology approach is particularly important for understanding complex diseases where sphingolipid metabolism is dysregulated, such as in certain metabolic storage disorders. tandfonline.com This integrated perspective can help to identify key nodes in the sphingolipid network that can be targeted for therapeutic intervention. For instance, understanding the interplay between different sphingolipid species can reveal how changes in the level of this compound might impact the levels of other bioactive lipids like ceramide or sphingosine-1-phosphate, which have opposing effects on cell fate. nih.gov Future research will focus on developing more dynamic and predictive models of sphingolipid metabolism that can be used to simulate the effects of various interventions and guide the development of personalized therapies. biorxiv.org

Q & A

Q. How is (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol structurally characterized, and what spectroscopic methods are critical for confirming its stereochemistry?

Methodological Answer: Structural elucidation requires a combination of NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For stereochemical confirmation:

- 1H-NMR : Analyze coupling constants and splitting patterns to determine double-bond geometry (e.g., Z-configuration at C4) and hydroxyl/amine group orientations. For example, vicinal coupling constants (J values) between H3 and H4 can distinguish cis (Z) vs. trans (E) configurations .

- 13C-NMR : Identify carbinolamine signals (C1 and C3 hydroxyls) and amine-bearing carbon shifts .

- HRMS : Confirm molecular formula (C18H35NO2) and fragmentation patterns using ESI-Orbitrap systems .

- Optical rotation : Compare experimental [α]D values with literature data for D/L-erythro or threo configurations .

Q. What are the primary synthetic routes for this compound, and how do stereochemical impurities arise during synthesis?

Methodological Answer: Key synthetic strategies include:

- Chiral pool synthesis : Start with D-glucosamine or serine derivatives to establish the (2R,3S) configuration. The Z-alkene at C4 is introduced via Wittig or Still–Gennari olefination under stereocontrol .

- Enantioselective catalysis : Use Sharpless asymmetric dihydroxylation or Evans–Tishchenko reactions to install hydroxyl groups with >95% enantiomeric excess .

- Common pitfalls :

- Epimerization at C2/C3 due to acidic/basic conditions during deprotection steps.

- Isomerization of the Z-alkene to the E-form under heat or prolonged storage .

Advanced Research Questions

Q. How does the Z-configuration at C4 influence the biological activity of this compound compared to E-isomers (e.g., D-erythro-sphingosine)?

Methodological Answer: The Z-configuration alters membrane integration and enzyme binding :

- Membrane fluidity : Z-alkenes introduce kinks in lipid chains, reducing packing efficiency in lipid bilayers compared to E-isomers. Monitor via fluorescence anisotropy or differential scanning calorimetry .

- Sphingolipid metabolism : Test inhibition of serine palmitoyltransferase (SPT) or ceramide synthase using radiolabeled substrates. Z-isomers may show reduced activity due to steric hindrance in enzyme active sites .

- Apoptosis assays : Compare cytotoxicity in cancer cell lines (e.g., Jurkat T-cells) using flow cytometry (Annexin V/PI staining). Z-isomers may exhibit delayed pro-apoptotic effects .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices, and how are they resolved?

Methodological Answer: Key challenges include low abundance , matrix interference , and isomer discrimination :

Q. How can stability studies be designed to evaluate this compound under varying pH, temperature, and oxidative conditions?

Methodological Answer: Stability protocols :

- Thermal degradation : Incubate at 40°C/75% RH for 4 weeks. Analyze via HPLC-UV for isomerization (Z→E) or oxidation (epoxide formation) .

- pH stability : Prepare buffered solutions (pH 2–9) and monitor degradation kinetics using Arrhenius plots. Amine protonation at low pH reduces oxidation but increases hydrolysis risk .

- Oxidative stress : Expose to H2O2 (0.3% v/v) or AIBN (radical initiator). Use LC-MS to detect hydroxylated or chain-shortened byproducts .

Q. What strategies are employed to resolve contradictions in reported biological activities of stereoisomeric sphingoid bases (e.g., L-threo vs. D-erythro)?

Methodological Answer: Address discrepancies via:

- Stereochemical purity validation : Ensure >98% enantiomeric excess using chiral HPLC (Chiralpak IA column) .

- Receptor binding assays : Compare affinity for S1P receptors (S1PR1-5) via surface plasmon resonance (SPR) or radioligand displacement .

- Gene expression profiling : Perform RNA-seq on treated cells to identify isomer-specific pathways (e.g., MAPK vs. NF-κB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.